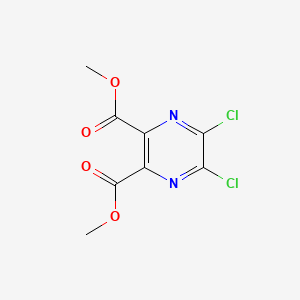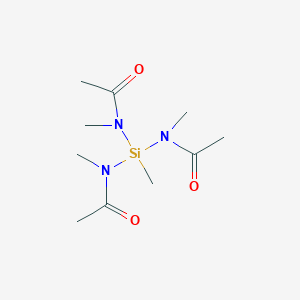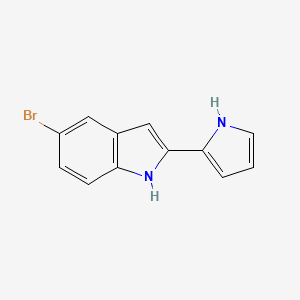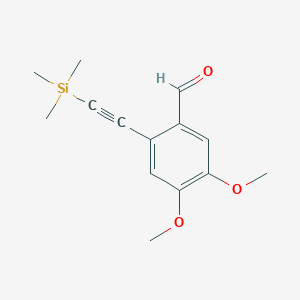![molecular formula C16H12N4 B11856501 2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline CAS No. 7554-97-4](/img/structure/B11856501.png)
2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a naphthalene ring fused with a triazole ring and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline typically involves the cyclization of aminonaphthalene derivatives with azides under specific reaction conditions. One common method includes the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click chemistry” approach. This reaction is carried out in the presence of a copper catalyst, often copper(I) iodide, and a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction conditions usually involve moderate temperatures and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and as a component in organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring allows the compound to form stable interactions with proteins and nucleic acids, making it effective in disrupting biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 7-(2H-Naphtho[1,2-d]triazol-2-yl)-3-phenylcoumarin
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
- 1-Substituted-1H-1,2,3-triazol-4-yl derivatives
Uniqueness
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline is unique due to its specific structural features that combine the properties of naphthalene, triazole, and aniline. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications .
Propiedades
Número CAS |
7554-97-4 |
|---|---|
Fórmula molecular |
C16H12N4 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
2-benzo[e]benzotriazol-2-ylaniline |
InChI |
InChI=1S/C16H12N4/c17-13-7-3-4-8-15(13)20-18-14-10-9-11-5-1-2-6-12(11)16(14)19-20/h1-10H,17H2 |
Clave InChI |
WMCKDNPVZDYHGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)













